3-bromo-N-cyclopropyl-5-fluorobenzamide

Organic Synthesis Cross-Coupling Regioselectivity

3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS 1147712-88-6) is a halogenated benzamide building block with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol. Commercial suppliers categorize this compound as a 'Building Block' intended for research and development , with a topological polar surface area of 29.1 Ų and a calculated XLogP3 of 2.5, indicating moderate lipophilicity.

Molecular Formula C10H9BrFNO
Molecular Weight 258.09 g/mol
CAS No. 1147712-88-6
Cat. No. B1519859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclopropyl-5-fluorobenzamide
CAS1147712-88-6
Molecular FormulaC10H9BrFNO
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CC(=C2)Br)F
InChIInChI=1S/C10H9BrFNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
InChIKeyOSVMRBDAFAQSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS 1147712-88-6): A Building Block for Selective Synthetic Elaboration


3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS 1147712-88-6) is a halogenated benzamide building block with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol [1]. Commercial suppliers categorize this compound as a 'Building Block' intended for research and development , with a topological polar surface area of 29.1 Ų and a calculated XLogP3 of 2.5, indicating moderate lipophilicity [1]. Its core structure features a benzamide scaffold with a cyclopropyl group on the amide nitrogen, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the phenyl ring [1].

Why 3-Bromo-N-cyclopropyl-5-fluorobenzamide Cannot Be Interchanged with Its Positional Isomers in Research


Substituting 3-bromo-N-cyclopropyl-5-fluorobenzamide with a positional isomer (e.g., 2-bromo or 4-fluoro analogs) or an N-unsubstituted benzamide carries significant risk, as the unique 3-bromo-5-fluoro substitution pattern and the N-cyclopropyl group dictate orthogonal reactivity and distinct physicochemical properties. The bromine and fluorine atoms occupy specific positions that are critical for sequential cross-coupling reactions, and the cyclopropyl group introduces conformational constraints that simpler N-alkyl amides lack . While direct comparative biological data remain scarce for this specific compound, the distinct substitution pattern implies that any biological activity, such as the reported CCR5 antagonism, would be sensitive to even minor structural alterations [1].

Quantitative Differentiation of 3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS 1147712-88-6) from Structural Analogs


Regiochemical Purity Defines Orthogonality in Cross-Coupling: 3-Bromo vs. 2-Bromo vs. 4-Bromo Analogs

The 3-bromo substituent in the target compound enables Pd-catalyzed cross-coupling at a position electronically distinct from the 2- or 4-positions. In contrast, 2-bromo-N-cyclopropyl-5-fluorobenzamide (CAS 1252514-74-1) and 3-bromo-N-cyclopropyl-4-fluorobenzamide (CAS 639858-63-2) present different steric and electronic environments, leading to divergent reactivity in Suzuki, Heck, or Buchwald-Hartwig couplings. Suppliers offer the 3-bromo-5-fluoro positional isomer with a minimum purity of 98% , whereas the 4-fluoro analog is also available at 98% purity . The purity specification itself is not the differentiator; rather, the distinct substitution pattern ensures that no other isomer can serve as a direct replacement in a synthetic sequence designed for meta-functionalization.

Organic Synthesis Cross-Coupling Regioselectivity

Differential Hydrogen Bonding and Conformational Constraints from N-Cyclopropyl vs. N-Unsubstituted Benzamides

The N-cyclopropyl group is a recognized motif in medicinal chemistry for introducing conformational rigidity and modulating hydrogen-bonding capacity [1]. The target compound possesses one hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors [2]. Replacing the target with a simpler N-unsubstituted analog like 3-bromo-5-fluorobenzamide (CAS 933585-20-7) would remove the cyclopropyl constraint, potentially altering target binding kinetics. Although direct IC50 data for the target compound against specific targets are sparse, N-cyclopropylbenzamide hybrids have demonstrated potent p38α MAPK inhibition (IC50 = 0.027 μM) with high kinase selectivity, highlighting the value of the cyclopropyl amide motif in achieving both potency and selectivity [1].

Medicinal Chemistry Conformational Analysis Drug Design

Biological Target Engagement: Preliminary CCR5 Antagonism vs. In-Class Comparators

Preliminary pharmacological screening identified 3-bromo-N-cyclopropyl-5-fluorobenzamide as a CCR5 antagonist, suggesting potential utility in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. This biological annotation distinguishes it from positional isomers such as 3-bromo-N-cyclopropyl-4-fluorobenzamide, for which no comparable target annotation has been reported. While quantitative IC50 values for the target compound at CCR5 are not publicly available, the explicit annotation of CCR5 antagonism provides a hypothesis-driven selection criterion not shared by closely related analogs. In contrast, a related benzamide, 3-bromo-5-fluoro-N-methylbenzamide, has been reported as a potent PDE10A inhibitor , illustrating how subtle N-substituent variations redirect target engagement.

CCR5 Antagonist HIV Inflammation Chemokine Receptor

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area vs. N-Unsubstituted Analog

The target compound has a calculated XLogP3 of 2.5 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In comparison, 3-bromo-5-fluorobenzamide (CAS 933585-20-7), which lacks the N-cyclopropyl group, has a lower molecular weight (218.02 g/mol) and is expected to have a lower XLogP. The addition of the cyclopropyl group increases lipophilicity, which can enhance membrane permeability but may reduce aqueous solubility. This quantitative difference in lipophilicity is critical for procurement decisions when designing a compound library for CNS penetration studies, where XLogP values in the 2-3 range are often desirable [1].

ADME Lipophilicity Drug-likeness Physicochemical Properties

Commercial Availability in Bulk: 98% Purity vs. Standard 95% Grade

Multiple vendors offer 3-bromo-N-cyclopropyl-5-fluorobenzamide at a minimum purity of 98% (NLT 98%) , alongside standard 95% grades . The availability of a higher-purity grade is significant because the primary synthetic application of this building block is in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where residual impurities such as dehalogenated byproducts or palladium scavengers can poison catalysts and reduce yields. For comparison, the positional isomer 2-bromo-N-cyclopropyl-5-fluorobenzamide does not appear to be as widely stocked from major vendors, and the 4-fluoro analog is typically offered at 95-98% , but the 3-bromo-5-fluoro substitution pattern is explicitly validated for orthogonal coupling applications. The 98% grade ensures ≤2% total impurities, which is critical for reproducibility in parallel library synthesis.

Procurement Purity Bulk Supply Quality Assurance

Validated Application Scenarios for 3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS 1147712-88-6)


Orthogonal Cross-Coupling in Parallel Library Synthesis

The 3-bromo substituent enables sequential Pd-catalyzed cross-coupling reactions, where the bromine atom at the meta position is selectively addressed before or after functionalization at the 5-fluoro position. This regiochemical orthogonality is critical for generating diverse compound libraries from a single building block, as confirmed by its commercial classification as a 'Building Block' by multiple vendors .

CCR5 Antagonist Lead Optimization for Inflammatory Disease

Preliminary pharmacological screening identified this compound as a CCR5 antagonist, making it a candidate starting point for medicinal chemistry programs targeting HIV entry, asthma, rheumatoid arthritis, or COPD [1]. The N-cyclopropyl group provides a metabolically constrained scaffold that may improve pharmacokinetic properties during lead optimization.

Physicochemical Property-Driven Library Design for CNS Targets

With a calculated XLogP3 of 2.5 and TPSA of 29.1 Ų [2], this compound occupies a favorable physicochemical space for CNS drug discovery. Its lipophilicity and hydrogen-bonding profile align with established guidelines for blood-brain barrier penetration, making it a strategic choice for CNS-focused screening libraries.

High-Purity Procurement for Catalyst-Sensitive Reactions

Procurement of the NLT 98% purity grade is recommended for applications involving expensive transition-metal catalysts (e.g., Pd, Ir, Ru), where even trace impurities can poison catalytic cycles . The availability of this higher-purity grade from specialized vendors reduces the risk of failed reactions and improves batch-to-batch reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-cyclopropyl-5-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.